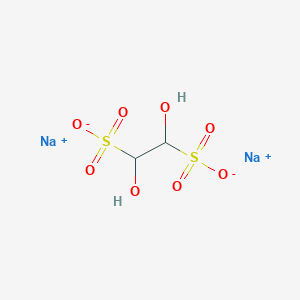

Sodium 1,2-dihydroxyethane-1,2-disulfonate

Description

Contextualization within Sulfonated Organic Chemistry and Diol Derivatives

Sodium 1,2-dihydroxyethane-1,2-disulfonate is a molecule defined by two key functional groups: hydroxyl (-OH) and sulfonate (-SO₃Na). This structure places it at the intersection of two significant classes of organic compounds: diols and sulfonates.

Diols, also known as glycols, are compounds containing two hydroxyl groups. wikipedia.orgchemistrysteps.com The presence of these groups allows for reactions typical of alcohols, such as esterification and ether formation, and enables their use as co-monomers in the synthesis of polymers like polyesters and polyurethanes. wikipedia.org The vicinal arrangement of the hydroxyl groups in this compound (attached to adjacent carbon atoms) is a common structural motif in organic chemistry. wikipedia.org

Sulfonates are salts or esters of sulfonic acids. The sulfonate group, with its ionic nature, imparts increased water solubility to organic molecules. This property is fundamental to the behavior of this compound. The synthesis of sulfonated compounds is a broad field, with various methods available for introducing the sulfo group into organic structures. organic-chemistry.orggoogle.com The combination of both diol and sulfonate functionalities in one molecule creates a hydrophilic, polyfunctional compound with distinct chemical properties.

Historical Perspectives on Glyoxal-Bisulfite Adduct Chemistry

The formation of this compound is a classic example of a bisulfite addition reaction. In organic chemistry, sodium bisulfite is known to react with aldehydes and certain ketones to form stable, water-soluble adducts known as α-hydroxysulfonic acids. wikipedia.org This reaction has historically been valuable for the purification and separation of aldehydes from other organic compounds. wikipedia.org

The specific reaction between glyoxal (B1671930) (the smallest dialdehyde) and sodium bisulfite yields the di-adduct, this compound. wikipedia.orgresearchgate.net Procedures for this synthesis have been documented in chemical literature, such as in Organic Syntheses, where an aqueous glyoxal solution is treated with a solution of sodium bisulfite to precipitate the addition product. orgsyn.org The reaction is reversible and can be reversed in the presence of a strong acid or base. wikipedia.org This historical application underscores a fundamental principle of carbonyl chemistry that remains relevant today.

Contemporary Research Significance and Emerging Frontiers

In modern research, the significance of glyoxal-bisulfite adducts, including this compound, has expanded beyond synthetic utility into fields like atmospheric chemistry. Glyoxal is a recognized trace gas in the atmosphere, originating from the oxidation of hydrocarbons. wikipedia.orgnih.gov Its high water solubility allows it to be taken up into atmospheric water droplets such as clouds, fog, and aerosols. pnnl.govcopernicus.org

Within these aqueous environments, glyoxal reacts with dissolved sulfur(IV) species (like bisulfite) to reversibly form sulfonate adducts. researchgate.net These adducts, such as this compound, are more stable against oxidation than their precursors. researchgate.net Consequently, they act as important reservoir species in the atmosphere, influencing the atmospheric lifetime and transport of both glyoxal and sulfur dioxide. researchgate.net This interaction is a key component in the formation of secondary organic aerosols (SOA), which have significant impacts on climate and air quality. pnnl.govresearchgate.net

Furthermore, the broader class of sulfonated diols is being explored for new applications. For instance, related structures are being developed as hydrophilic chain extenders in the production of polymers, showcasing an emerging frontier for molecules with this functional group combination. google.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Dithis compound |

| CAS Number | 517-21-5 matrix-fine-chemicals.com |

| Molecular Formula | C₂H₄Na₂O₈S₂ matrix-fine-chemicals.com |

| Molecular Weight | 266.16 g/mol sigmaaldrich.comambeed.com |

| Appearance | White powder / solid sigmaaldrich.comchemicalbook.com |

| Melting Point | 193 °C (decomposition) chemicalbook.com |

| InChI Key | BXUKAXFDABMVND-UHFFFAOYSA-L matrix-fine-chemicals.comsigmaaldrich.com |

| SMILES | [Na+].[Na+].OC(C(O)S([O-])(=O)=O)S([O-])(=O)=O matrix-fine-chemicals.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

517-21-5 |

|---|---|

Molecular Formula |

C2H6NaO8S2 |

Molecular Weight |

245.2 g/mol |

IUPAC Name |

disodium;1,2-dihydroxyethane-1,2-disulfonate |

InChI |

InChI=1S/C2H6O8S2.Na/c3-1(11(5,6)7)2(4)12(8,9)10;/h1-4H,(H,5,6,7)(H,8,9,10); |

InChI Key |

NFXSEUVNMBFFKI-UHFFFAOYSA-N |

SMILES |

C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.[Na] |

Other CAS No. |

517-21-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 1,2 Dihydroxyethane 1,2 Disulfonate

Direct Synthesis and Optimization Protocols

The primary route to Sodium 1,2-dihydroxyethane-1,2-disulfonate involves the direct reaction of glyoxal (B1671930) with bisulfite reagents. This method is straightforward and can be optimized for high yield and purity.

Adduct Formation via Bisulfite Reagents

This compound is synthesized through the nucleophilic addition of bisulfite ions to the two carbonyl groups of glyoxal. wikipedia.org This reaction is an example of the general reaction of aldehydes with bisulfite to form α-hydroxysulfonic acids. wikipedia.org The reaction is typically carried out in an aqueous medium where glyoxal is reacted with a solution of sodium bisulfite or sodium metabisulfite.

OHCCHO + 2NaHSO₃ → NaO₃SCH(OH)CH(OH)SO₃Na

The resulting this compound is a stable, crystalline solid, which is advantageous for storage and handling compared to the volatile and polymeric nature of pure glyoxal. wikipedia.org The formation of the adduct is a reversible process, and the product can be decomposed back to glyoxal and bisulfite by treatment with either acid or base. wikipedia.orgnih.gov This reversibility is a key feature in its application in organic synthesis, where it can serve as a protected form of glyoxal.

| Reactants | Reagent | Product | Key Features |

| Glyoxal (OHCCHO) | Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅) | This compound | Reversible reaction; product is a stable solid. wikipedia.orgresearchgate.net |

Stereocontrolled Synthesis of Enantiomers and Diastereomers (e.g., (1R,2R) configuration)

The stereocontrolled synthesis of specific enantiomers and diastereomers of this compound, such as the (1R,2R) configuration, is not a well-documented area in the scientific literature. The addition of bisulfite to the two carbonyl groups of glyoxal creates two new stereocenters. In a typical synthesis without chiral influences, a mixture of diastereomers (the meso-compound and a racemic mixture of enantiomers) would be expected.

Achieving stereocontrol in such reactions would likely require the use of chiral auxiliaries, chiral catalysts, or enzymatic processes. However, specific methodologies for the enantioselective or diastereoselective synthesis of this compound have not been reported in the reviewed literature. This suggests that either the separation of stereoisomers is not commonly pursued or that the focus of its application does not necessitate stereopure forms.

In Situ Generation and Mechanistic Insights

The reversible nature of the bisulfite adduct formation allows for the in situ generation of glyoxal from this compound under specific reaction conditions. This approach is beneficial as it avoids the direct handling of the more reactive and less stable glyoxal.

Facilitated Reactions through Transient Species Formation

By treating this compound with a base or acid, the equilibrium of the adduct formation can be shifted to release glyoxal directly into the reaction mixture. wikipedia.orgnih.gov This transiently formed glyoxal is then available to react with other substrates present in the medium. This method of in situ generation is particularly useful in multi-component reactions where the slow and controlled release of the aldehyde is desired to minimize side reactions.

The use of the bisulfite adduct as a glyoxal surrogate facilitates its application in various synthetic transformations, providing a more convenient and controlled way to introduce the glyoxal moiety.

Characterization of Intermediates in Reaction Pathways

The reaction between glyoxal and bisulfite in aqueous solution is a reversible process that involves the formation of both a monoadduct and a diadduct. researchgate.net Kinetic and thermodynamic studies of the glyoxal-sulfur(IV) system have been conducted to understand the formation and dissociation of these species. acs.org

Derivatization and Analogue Development

This compound serves as a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. Its ability to act as a stable precursor to glyoxal makes it a valuable reagent in various synthetic transformations.

One notable application is in the synthesis of spirooxindole derivatives. rsc.org Spirooxindoles are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.netnih.gov In these syntheses, this compound is used as the source of the two-carbon glyoxal unit, which participates in cyclization reactions with other reagents to form the spirocyclic framework.

Furthermore, this compound is utilized in the preparation of various nitrogen-containing heterocycles. nih.govnih.gov The glyoxal moiety, released in situ, can react with amines, hydrazines, and other nitrogen nucleophiles to construct diverse heterocyclic rings. This approach provides a convenient route to complex molecules from a stable and easy-to-handle starting material.

Modification of the Ethane (B1197151) Backbone and Hydroxyl Functionalities

The presence of vicinal diols on the ethane backbone is a key feature of this compound, opening up a range of classic and modern organic reactions.

Table 1: Potential Reactions of the Hydroxyl Groups

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Etherification | Alkyl halides (e.g., CH₃I), Williamson ether synthesis conditions (strong base) | 1,2-dialkoxyethane-1,2-disulfonates | The reactivity of the hydroxyl groups could be influenced by the presence of the neighboring sulfonate groups. |

| Esterification | Acyl chlorides, acid anhydrides, carboxylic acids (with catalyst) | 1,2-diacyloxyethane-1,2-disulfonates | This reaction would introduce ester functionalities, potentially altering the solubility and chemical properties of the compound. |

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation) | Potential for oxidation to α-hydroxy ketones or diketones | The stability of the resulting carbonyl compounds would need to be considered, as cleavage of the C-C bond is possible under harsher conditions. |

Modification of the ethane backbone itself, without altering the functional groups, presents a greater challenge due to the stability of carbon-carbon single bonds. Reactions such as C-H activation would require specific catalysts and harsh conditions, and selective modification of the C-C bond would be difficult to achieve without fragmentation of the molecule.

Exploration of Sulfonate Group Transformations

The sulfonate groups are another key site for chemical modification. Sulfonates are generally stable functional groups, but they can undergo specific transformations.

Table 2: Potential Reactions of the Sulfonate Groups

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Conversion to Sulfonyl Halides | Halogenating agents (e.g., PCl₅, SOCl₂) | 1,2-dihydroxyethane-1,2-disulfonyl chlorides | This would create a more reactive intermediate for further nucleophilic substitution reactions. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Potential for reduction to thiols | This transformation is challenging and may also affect the hydroxyl groups. |

| Desulfonation | Not a common reaction | Ethane-1,2-diol | Removal of the sulfonate groups would fundamentally alter the character of the molecule. |

The transformation of sulfonate groups often requires forcing conditions. For this compound, the interplay between the sulfonate and hydroxyl groups could lead to complex reaction pathways, including intramolecular cyclization or rearrangement.

Structural Characterization and Spectroscopic Elucidation of Sodium 1,2 Dihydroxyethane 1,2 Disulfonate

Advanced Spectroscopic Techniques for Definitive Structural Assignment

The precise arrangement of atoms and functional groups within sodium 1,2-dihydroxyethane-1,2-disulfonate is determined through a combination of powerful spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, chemical environment, and vibrational modes, collectively contributing to a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the configuration and conformation of the ethane (B1197151) backbone of the molecule. In deuterated water (D₂O), the ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the methine protons (-CH) and the hydroxyl protons (-OH). The chemical shifts, multiplicities, and coupling constants of these signals provide critical information about the connectivity and stereochemical relationship of the protons.

Due to the presence of two stereocenters, the methine protons are diastereotopic and would be expected to show complex splitting patterns. A study of a similar adduct, the reaction product of glycolaldehyde (B1209225) and sodium bisulfite in D₂O, revealed distinct resonances for the diastereomeric C1 protons at 4.3 and 3.85 ppm, and the C2 proton at 3.5 ppm, highlighting the utility of ¹H NMR in resolving stereoisomers. researchgate.net For this compound, the spectrum would similarly be analyzed for the characteristic signals of the two equivalent C-H protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH- | ~4.0 - 4.5 | Doublet | ~5-7 |

| -OH | Variable | Singlet (broad) | N/A |

Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH(OH)SO₃⁻ | ~80 - 90 |

Note: Predicted values are based on typical ranges for carbons in similar chemical environments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display prominent absorption bands corresponding to the O-H stretching of the hydroxyl groups, C-H stretching of the ethane backbone, and the symmetric and asymmetric stretching vibrations of the sulfonate (SO₃⁻) groups. The presence of a broad O-H stretching band would be indicative of hydrogen bonding.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the sulfonate groups and the carbon-carbon bond of the ethane backbone. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. While specific peak tables are not widely published, spectral data is noted to be available in databases such as the "Aldrich FT-IR Collection Edition II". sigmaaldrich.com

Table 3: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3500-3200 (broad) | Weak |

| C-H | Stretching | 3000-2850 | Strong |

| S=O (SO₃⁻) | Asymmetric Stretching | ~1200 | Weak |

| S=O (SO₃⁻) | Symmetric Stretching | ~1050 | Strong |

| C-O | Stretching | 1150-1000 | Moderate |

| C-S | Stretching | 800-600 | Moderate |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Due to the ionic and non-volatile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable. uni.lu

In negative ion mode ESI-MS, the spectrum would be expected to show the deprotonated molecule [M-H]⁻ or the dianion [M-2H]²⁻. Fragmentation of the molecular ion would likely involve the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) from the sulfonate groups, as well as cleavage of the carbon-carbon bond. Analysis of these fragment ions would provide valuable confirmation of the compound's structure. PubChemLite provides predicted collision cross section values for various adducts of the parent acid, 1,2-dihydroxyethane-1,2-disulfonic acid, which can be useful in interpreting experimental mass spectrometry data. uni.lu

Table 4: Predicted Mass Spectrometry Data for 1,2-dihydroxyethane-1,2-disulfonic acid (the parent acid)

| Adduct | m/z | Predicted CCS (Ų) |

| [M-H]⁻ | 220.94313 | 132.9 |

| [M+H]⁺ | 222.95769 | 138.7 |

| [M+Na]⁺ | 244.93963 | 144.2 |

Data sourced from PubChemLite. uni.lu

Crystallographic Analysis for Solid-State Architecture (if applicable)

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been identified. Should such data become available, it would provide the most definitive and high-resolution three-dimensional structure of the compound in the solid state. This analysis would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as detail the coordination of the sodium ions and any intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy is a specialized field of optical spectroscopy that investigates the differential interaction of chiral molecules with left- and right-circularly polarized light. This analytical technique is particularly valuable for determining the stereochemistry of a molecule, including its enantiomeric purity. For a molecule such as this compound, which possesses two chiral centers at the C1 and C2 positions of the ethane backbone, chiroptical methods like Circular Dichroism (CD) spectroscopy offer a powerful tool for distinguishing between its potential enantiomers and diastereomers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.comwikipedia.org This differential absorption, denoted as ΔA (A_left - A_right), is non-zero for optically active compounds and is plotted as a function of wavelength. The resulting CD spectrum is unique to the stereochemical configuration of the molecule. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This characteristic makes CD spectroscopy a highly specific method for enantiomeric purity assessment. nih.gov

In a typical application, a solution of the chiral substance is placed in a spectropolarimeter, and the CD spectrum is recorded. The intensity of the CD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess (ee). creative-proteomics.com For a sample of this compound, a pure enantiomer would exhibit a characteristic CD spectrum. A racemic mixture, containing equal amounts of both enantiomers, would be CD silent as the opposing signals from each enantiomer would cancel each other out. A sample with a non-racemic mixture of enantiomers would show a CD spectrum with a reduced intensity corresponding to the enantiomeric excess.

The quantitative determination of enantiomeric purity can be achieved by comparing the CD signal of a sample of unknown purity to that of a pure enantiomeric standard. High-Performance Liquid Chromatography coupled with a CD detector (HPLC-CD) can also be employed, allowing for the separation of the compound from other substances prior to its chiroptical analysis. creative-proteomics.comnih.gov This is particularly useful for analyzing complex mixtures.

Interactive Data Table: Hypothetical Circular Dichroism Data for Enantiomeric Purity Assessment of this compound

| Sample Description | Enantiomeric Excess (%) | Wavelength of Maximum Absorption (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| Pure (1R,2R)-enantiomer | 100% | 215 | +15,000 |

| Pure (1S,2S)-enantiomer | 100% | 215 | -15,000 |

| Racemic Mixture | 0% | N/A | 0 |

| Sample A | 95% (1R,2R) | 215 | +14,250 |

| Sample B | 80% (1S,2S) | 215 | -12,000 |

This table demonstrates that the sign of the molar ellipticity directly indicates the predominant enantiomer, while its magnitude is proportional to the enantiomeric excess. Such data provides unambiguous confirmation of the stereochemical integrity of a sample.

Mechanistic Investigations and Reactivity Pathways of Sodium 1,2 Dihydroxyethane 1,2 Disulfonate

Elucidation of Reaction Mechanisms in Organic Synthesis

The reactivity of Sodium 1,2-dihydroxyethane-1,2-disulfonate is primarily governed by the interplay of its vicinal diol and disulfonate functionalities. Its formation from glyoxal (B1671930) and sodium bisulfite is a reversible nucleophilic addition, a characteristic reaction of aldehydes. wikipedia.org

The disulfonate moieties in this compound are sulfonate salt groups. The sulfonate anion (R-SO₃⁻) is a very stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions when it is part of a sulfonate ester (R-O-SO₂R'). youtube.comperiodicchemistry.com However, in this compound, the sulfonate group is directly bonded to a carbon atom (C-SO₃⁻). This carbon-sulfur bond is generally stable and not susceptible to cleavage by nucleophilic attack under normal conditions.

The primary relevance of nucleophilic addition to this compound relates to its formation. It is synthesized through the nucleophilic addition of bisulfite ions to the carbonyl carbons of glyoxal. wikipedia.orgontosight.ai This reaction is reversible, and the adduct can be decomposed back to the aldehyde and bisulfite by changing the pH, typically by adding a base or strong acid. wikipedia.orgcolab.ws This stability as an adduct allows for its use in the purification of aldehydes, where the adduct can be crystallized and separated from impurities. colab.wsrsc.org

The redox chemistry of this compound is not extensively detailed in the scientific literature. However, insights can be drawn from its constituent parts. Sodium bisulfite, a precursor, is a well-known mild reducing agent used to remove traces of oxidizing agents like chlorine, bromine, and potassium permanganate. wikipedia.org

The formation of the 1,2-dihydroxyethane-1,2-disulfonate adduct stabilizes the sulfur(IV) species. researchgate.net These types of sulfonate adducts are noted to be resistant to oxidation by common oxidizing agents such as ozone and hydrogen peroxide. researchgate.net This suggests that while the bisulfite precursor is a reducing agent, the adduct itself is significantly more stable towards oxidation. The dihydroxyethane backbone does not possess readily oxidizable or reducible centers under typical conditions, other than the potential for oxidation of the secondary alcohol groups under harsh conditions, which would likely lead to the decomposition of the molecule.

The structure of 1,2-dihydroxyethane-1,2-disulfonate, featuring two hydroxyl groups and two sulfonate groups in a vicinal arrangement, presents multiple potential donor atoms for the coordination of metal ions. Polydentate ligands, also known as chelating agents, can form more stable complexes with metal ions compared to monodentate ligands. msu.edu

Kinetic and Thermodynamic Parameters of Chemical Reactions

For example, the stability constants for the formation of adducts of various aldehydes with bisulfite have been determined. These values, along with acid dissociation constants (pKa) of the resulting α-hydroxyalkanesulfonates, are influenced by the structure of the aldehyde. caltech.eduosti.gov

Below is a table of representative thermodynamic and kinetic data for the formation of various aldehyde-bisulfite adducts, which can serve as a proxy for understanding the behavior of the glyoxal-bisulfite system.

| Aldehyde | Stability Constant (K₁) M⁻¹ | pKa of Adduct | Reference |

| Acetaldehyde | (6.90 ± 0.54) x 10⁵ | 11.46 | osti.gov |

| Hydroxyacetaldehyde | (2.0 ± 0.5) x 10⁶ | 10.30 | osti.gov |

| Benzaldehyde | - | 10.33 | osti.gov |

| Formaldehyde | - | 11.28 | osti.gov |

Table 1: Thermodynamic data for the formation of selected aldehyde-bisulfite adducts at 25°C. The stability constant K₁ is defined as [RCH(OH)SO₃⁻]/[RCHO][HSO₃⁻]. Data for this compound is not specified in the literature.

Photochemical Reactivity and Light-Induced Transformations

The photochemical reactivity of this compound has not been specifically documented. However, studies on other organic sulfonate and sulfonyl compounds suggest potential light-induced transformation pathways. The photolysis of benzylic sulfonyl compounds and phenolic sulfonate esters can lead to the cleavage of the carbon-sulfur or oxygen-sulfur bond, respectively, generating radicals. acs.orgresearchgate.netuq.edu.au

Upon UV irradiation, it is conceivable that this compound could undergo homolytic cleavage of the C-S bonds. This would generate sulfonyl radicals (•SO₃⁻) and carbon-centered radicals. These highly reactive species could then participate in a variety of secondary reactions, such as hydrogen abstraction, dimerization, or reaction with other molecules in the medium. The presence of hydroxyl groups on the carbon atoms adjacent to the sulfonate groups might influence the photochemical behavior, but specific studies are required to elucidate the exact mechanisms and products of any light-induced transformations. rsc.org

Computational Chemistry and Theoretical Studies of Sodium 1,2 Dihydroxyethane 1,2 Disulfonate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly valuable for optimizing the geometry of molecules and predicting their reactivity. For Sodium 1,2-dihydroxyethane-1,2-disulfonate, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). This process minimizes the energy of the molecule to find its equilibrium structure.

From the optimized geometry, various electronic properties can be calculated to predict reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and indicate the likely sites for electrophilic and nucleophilic attack. For other organic molecules, DFT calculations have been successfully used to predict a wide variety of molecular properties, including optimized structure and spectroscopic properties. researchgate.net

Table 1: Predicted Electronic Properties of a Sulfonated Organic Anion (Illustrative Example)

| Property | Value | Significance for Reactivity |

| HOMO Energy | -8.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 5.4 D | Measures the overall polarity of the molecule. |

Note: The data in this table is illustrative for a generic sulfonated organic anion and does not represent actual calculated values for 1,2-dihydroxyethane-1,2-disulfonate.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate energy calculations and are well-suited for detailed conformational analysis.

For this compound, ab initio calculations would be instrumental in exploring its conformational landscape. The molecule has several rotatable bonds, leading to different spatial arrangements (conformers). High-accuracy ab initio calculations can determine the relative energies of these conformers, identifying the most stable forms and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. For similar small organic molecules, ab initio methods have been used to determine the most stable conformer and its structural and vibrational parameters. nih.govresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, an ionic compound, MD simulations are particularly useful for understanding its behavior in a solution, such as water. These simulations can model the interactions between the disulfonate anion, the sodium cations, and the solvent molecules.

Key insights from MD simulations would include the structure of the solvation shell around the ions. nih.govresearchgate.net This refers to the arrangement of solvent molecules immediately surrounding the 1,2-dihydroxyethane-1,2-disulfonate anion and the sodium cations. The strength and dynamics of these interactions influence the compound's solubility and transport properties in solution. nih.govresearchgate.net MD simulations can also be used to predict macroscopic properties like diffusion coefficients and viscosity of solutions containing this salt. nih.govresearchgate.net The development of accurate force fields, which describe the potential energy of the system, is a critical aspect of performing reliable MD simulations. nih.govresearchgate.net

Table 2: Illustrative Solvation Properties from a Molecular Dynamics Simulation

| Property | Description | Predicted Value (Illustrative) |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the ion. | Peak at 3.5 Å for Na-O(water) |

| Coordination Number | The average number of solvent molecules in the first solvation shell. | 5.8 for Na+ |

| Residence Time | The average time a solvent molecule spends in the first solvation shell. | 35 ps |

Note: The data in this table is illustrative and based on typical values for sodium ions in aqueous solution.

Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be validated against experimental spectra. For this compound, theoretical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

DFT and ab initio methods can calculate the vibrational frequencies of the molecule, which correspond to the peaks in its IR and Raman spectra. nih.govresearchgate.net This allows for the assignment of experimental spectral bands to specific molecular vibrations, aiding in the structural characterization of the compound. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing the predicted spectra with experimental data provides a powerful means of confirming the molecule's structure.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. While direct QSAR studies on this compound may be limited, this methodology could be applied to a series of its analogues to understand how structural modifications affect a specific outcome.

To build a QSAR model, a set of structurally related compounds (analogues of 1,2-dihydroxyethane-1,2-disulfonate) and their measured activity or property would be required. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com Such models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of compounds with desired properties. mdpi.com

Advanced Applications of Sodium 1,2 Dihydroxyethane 1,2 Disulfonate in Chemical Science

Reagent in Heterocyclic Compound Synthesis

The reactivity of the aldehyde functional groups, masked in the form of a bisulfite adduct in Sodium 1,2-dihydroxyethane-1,2-disulfonate, makes it a valuable reagent in the synthesis of heterocyclic compounds. This is particularly evident in its application for creating nitrogen-containing ring systems.

Applications in Quinoxaline (B1680401) Synthesis and Related Nitrogen Heterocycles

This compound serves as a key chemical intermediate in the manufacturing of quinoxaline derivatives. jpharmachem.com Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The fundamental synthesis of quinoxalines involves the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.

In this context, this compound functions as a synthetic equivalent of glyoxal (B1671930). The bisulfite adduct provides a stable, solid source of glyoxal, which is otherwise a volatile and often challenging reagent to handle in its pure form. Under appropriate reaction conditions, typically involving a change in pH or temperature, the adduct releases glyoxal in situ. This controlled release allows for a more manageable and efficient reaction with the 1,2-diamine to form the quinoxaline ring.

A United States Patent describes a process for preparing high-purity substituted quinoxalines where the addition adduct of sodium bisulfite and ethane-1,2-dione (glyoxal) is utilized in the cyclization reaction with a corresponding dianiline. google.com This highlights the industrial relevance of this reagent in producing quinoxaline-based compounds.

The general reaction scheme is as follows:

An aromatic 1,2-diamine is reacted with this compound.

The reaction mixture is heated, often in a suitable solvent, which facilitates the release of glyoxal.

The liberated glyoxal then undergoes a condensation reaction with the 1,2-diamine, followed by cyclization and aromatization to yield the quinoxaline derivative.

This method provides a reliable route to a wide array of substituted quinoxalines, which are precursors for pharmaceuticals, dyes, and organic electronic materials.

Utility in the Formation of Other Complex Organic Structures

The utility of this compound extends beyond quinoxaline synthesis to the formation of other complex organic structures. Its ability to act as a glyoxal surrogate is beneficial in various organic transformations where a 1,2-dicarbonyl motif is required. The stable and easy-to-handle nature of this solid reagent makes it an attractive alternative to aqueous glyoxal solutions, which can contain polymeric impurities.

Role in Materials Science and Polymer Modification

In the realm of materials science, this compound is recognized for its role as a cross-linking and hardening agent, particularly for polymeric matrices like gelatin.

Cross-linking and Hardening Agent Mechanisms in Polymeric Matrices (e.g., Photographic Materials)

This compound is employed as a cross-linking agent to enhance the solidification of gelatin and other polyesters. jpharmachem.com Gelatin, a protein-based polymer, is a fundamental component of photographic emulsions, providing a matrix for the silver halide crystals. The physical properties of this gelatin layer are critical to the performance and durability of the photographic material.

The cross-linking mechanism involves the in situ release of glyoxal from the bisulfite adduct. Glyoxal, being a dialdehyde, can react with the functional groups present on the amino acid side chains of the gelatin polymer, primarily the ε-amino groups of lysine (B10760008) residues. The reaction proceeds through the formation of Schiff bases, which can then lead to the formation of stable, covalent cross-links between the polymer chains. This process transforms the soluble gelatin into a more rigid and insoluble three-dimensional network.

Kinetic studies on the cross-linking of gelatin by glyoxal have shown that the reaction rate is dependent on the concentration of the cross-linking agent and the pH of the solution. semanticscholar.org The formation of these cross-links is crucial for controlling the swelling and melting properties of the gelatin layer, which is essential during photographic processing.

Impact on Material Properties and Performance

The cross-linking of polymeric matrices with this compound significantly impacts the material's properties and performance. In the case of photographic materials, the hardening of the gelatin layer provides several key advantages:

Increased Mechanical Strength: The cross-linked gelatin layer is more robust and resistant to physical damage such as scratches and abrasions.

Controlled Swelling: Hardening controls the degree to which the gelatin layer swells when immersed in processing solutions, ensuring that the reagents can penetrate the layer uniformly without causing excessive softening or dissolution.

Improved Thermal Stability: The melting point of the gelatin layer is raised, preventing it from melting at the elevated temperatures often used in rapid photographic processing.

Enhanced Adhesion: Cross-linking can improve the adhesion of the emulsion layer to the film or paper base.

The degree of hardening can be precisely controlled by adjusting the concentration of the hardener and the curing conditions, allowing for the fine-tuning of the photographic material's properties to suit specific applications.

Chelating Agent Applications in Diverse Chemical Systems

While the chemistry of the dihydroxyethane disulfonate structure suggests potential for metal ion coordination through its oxygen and sulfonate groups, there is limited specific information available in the scientific literature detailing the application of this compound as a primary chelating agent in diverse chemical systems. Its primary documented roles are as a reagent in organic synthesis and as a polymer cross-linking agent. Further research would be necessary to fully characterize its chelating properties and potential applications in this area.

Selective Binding and Sequestration of Metal Ions

The molecular architecture of this compound suggests a strong potential for the selective binding and sequestration of metal ions. The presence of vicinal dihydroxy groups on the ethane (B1197151) backbone creates a potential chelation site. This structural motif is well-known in coordination chemistry for its ability to form stable five-membered rings with metal cations. The proximity of the two hydroxyl groups allows for the formation of a bidentate ligand, which can coordinate to a metal ion, effectively sequestering it from the surrounding medium.

Stability Constants (log K) of Analogous Ligands with Various Metal Ions

| Metal Ion | Ethane-1,2-diol (log K₁) | Tiron (1,2-dihydroxybenzene-3,5-disulfonate) (log K₁) |

|---|---|---|

| Cu²⁺ | 1.5 | 14.9 |

| Fe³⁺ | - | 20.5 |

| Al³⁺ | - | 16.8 |

| Zn²⁺ | 0.9 | 11.6 |

| Ca²⁺ | - | 4.7 |

Note: This table presents data for analogous compounds to infer the potential behavior of this compound. Ethane-1,2-diol represents the vicinal diol functionality, while Tiron provides insight into the combined effect of diol and sulfonate groups on an aromatic backbone.

Design of Supramolecular Assemblies and Metal-Organic Frameworks

The multidentate nature of the 1,2-dihydroxyethane-1,2-disulfonate anion makes it an attractive building block, or "linker," for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The ability of the dihydroxy and sulfonate groups to coordinate with metal centers in various geometries opens up possibilities for creating novel framework structures with tailored pore sizes and functionalities.

The sulfonate groups, in particular, are known to exhibit diverse coordination modes, acting as monodentate, bidentate, or bridging ligands. This versatility can lead to the formation of one-, two-, or three-dimensional coordination polymers. The ethane backbone, while simple, provides a degree of conformational flexibility that can influence the final topology of the resulting framework. The hydroxyl groups can also participate in coordination or act as sites for post-synthetic modification, further functionalizing the interior of the MOF.

The design of MOFs using small, highly functionalized linkers like 1,2-dihydroxyethane-1,2-disulfonate is a promising strategy for creating materials with high densities of active sites. These materials could find applications in gas storage and separation, catalysis, and sensing. For instance, the hydrophilic pores decorated with hydroxyl and sulfonate groups could exhibit selective adsorption of polar molecules. While specific MOFs based on this particular ligand are yet to be extensively reported, the principles of crystal engineering suggest its significant potential in this field.

Stabilizing Agent and Surfactant in Colloidal and Dispersed Systems

Interaction with Interfaces and Surface Activity Enhancement

This compound possesses the characteristic amphiphilic structure of a surfactant, albeit with a very short and highly hydrophilic character. The ethane backbone can be considered a minimal hydrophobic component, while the two sulfonate and two hydroxyl groups constitute a strongly hydrophilic head. This molecular structure dictates its behavior at interfaces, such as the air-water or oil-water interface.

Due to its high hydrophilicity, it is not expected to be a classic surfactant that dramatically lowers surface tension at very low concentrations. However, its structure suggests it can act as a hydrotrope or a co-surfactant. Hydrotropes are compounds that increase the solubility of sparingly soluble substances in water. The presence of multiple polar groups allows for strong interactions with water molecules, modifying the structure of water and enhancing the solubility of other solutes.

In a mixture with conventional surfactants, this compound could enhance surface activity through synergistic interactions. It can position itself at the interface alongside the primary surfactant molecules, potentially increasing the packing density and stability of the interfacial film. The strong charge of the sulfonate groups would also contribute to electrostatic stabilization in emulsions and dispersions, preventing the coalescence of droplets or the aggregation of particles.

Surface Tension of Aqueous Solutions of Analogous Short-Chain Sulfonates

| Compound | Concentration (mM) | Surface Tension (mN/m) at 25°C |

|---|---|---|

| Sodium Ethanesulfonate | 100 | ~70 |

| Sodium 1,2-Ethanedisulfonate | 100 | ~68 |

| Sodium Dodecyl Sulfate (for comparison) | 8 (CMC) | ~39 |

Note: This table provides data for structurally related short-chain sulfonates to estimate the surface activity of this compound. The data suggests that short-chain sulfonates have a much weaker effect on surface tension compared to classical surfactants.

Role in Micellar Systems and Solubilization Phenomena

Given its molecular structure, the formation of conventional micelles by this compound alone in an aqueous solution is unlikely. The hydrophobic character of the two-carbon chain is insufficient to drive the aggregation necessary for micelle formation. The critical micelle concentration (CMC), if it exists, would be extremely high.

However, in mixed surfactant systems, it can play a significant role in modifying the properties of micelles formed by other surfactants. It can be incorporated into the palisade layer of the micelle, the region between the hydrophobic core and the aqueous bulk. The presence of the hydroxyl and sulfonate groups in this region would alter the micellar surface potential and hydration, thereby influencing the size, shape, and aggregation number of the micelles.

This ability to modify micellar structures has implications for solubilization phenomena. The solubilization of nonpolar or sparingly soluble compounds in the hydrophobic core of micelles is a key function of surfactant solutions. By altering the properties of the micellar interface, this compound could enhance the solubilization capacity for certain guest molecules. For instance, it might increase the volume of the palisade layer, favoring the solubilization of moderately polar compounds. This co-surfactant or hydrotropic behavior is valuable in formulations where enhancing the solubility of active ingredients is crucial.

Analytical Methodologies for Detection and Quantification of Sodium 1,2 Dihydroxyethane 1,2 Disulfonate

Chromatographic Separation Techniques (e.g., HPLC, UPLC, Ion Chromatography)

Chromatographic methods are powerful tools for the separation and quantification of Sodium 1,2-dihydroxyethane-1,2-disulfonate from complex mixtures. The choice of technique often depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Due to its high polarity and ionic nature, this compound is well-suited for analysis by hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. chromatographyonline.com This technique is particularly effective for retaining and separating very polar compounds that show little or no retention in reversed-phase HPLC. nih.gov For the analysis of this compound, a HILIC method could be developed using a polar column (e.g., silica (B1680970), amide, or diol) with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). Detection can be achieved using an evaporative light scattering detector (ELSD) or, for higher sensitivity and specificity, a mass spectrometer (MS). chromatographyonline.com The high organic content of the mobile phase in HILIC also offers the advantage of enhanced ionization efficiency in ESI-MS. chromatographyonline.com

Ion-Pair Chromatography (IPC): IPC is a reversed-phase chromatographic technique where an ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte. This allows for the separation of ionic compounds on a non-polar stationary phase (e.g., C18). For the analysis of the anionic this compound, a cationic ion-pairing reagent such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate) would be used. shimadzu.ch The retention of the ion pair is influenced by the chain length of the alkyl group of the ion-pairing reagent and the composition of the mobile phase. shimadzu.com Detection is typically performed using a UV detector, often through indirect photometric detection where a UV-absorbing ion-pairing reagent is used. nih.govnih.gov

A summary of potential HPLC/UPLC conditions is presented in Table 7.1.

Table 7.1: Illustrative HPLC/UPLC Parameters for the Analysis of Aliphatic Disulfonates

| Parameter | HILIC Method | Ion-Pair Chromatography Method |

|---|---|---|

| Column | Silica, Amide, or Diol-based (e.g., 2.1 x 100 mm, 1.7 µm) | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Acetonitrile | Water with ion-pairing reagent (e.g., 5 mM Tetrabutylammonium hydrogen sulfate) |

| Mobile Phase B | Aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) | Acetonitrile |

| Gradient | 95% A to 50% A over 10 minutes | 5% B to 50% B over 15 minutes |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Detector | ELSD, Mass Spectrometry (MS) | UV (indirect photometry), Conductivity |

| Injection Volume | 1-5 µL | 10-20 µL |

| Column Temperature | 30-40 °C | 25-35 °C |

Ion Chromatography (IC):

Ion chromatography is a highly effective technique for the determination of ionic species. For the analysis of this compound, anion-exchange chromatography would be employed. A stationary phase with quaternary ammonium functional groups is used to retain the anionic disulfonate. Elution is typically achieved using a gradient of a competing electrolyte, such as sodium hydroxide (B78521) or a carbonate-bicarbonate buffer. nih.gov Suppressed conductivity detection is the most common detection method, offering high sensitivity and selectivity for ionic analytes. nih.gov

A typical IC method for short-chain alkyl sulfonates would involve a high-capacity anion-exchange column and a gradient elution to resolve the analyte from other inorganic and organic anions that may be present in the sample. nih.gov

Electrophoretic Methods for Purity and Isomer Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Capillary Zone Electrophoresis (CZE):

In CZE, ions are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. For the analysis of the anionic this compound, a buffer with a pH that ensures the analyte is fully ionized would be used. To enhance separation selectivity, especially for potential isomers, buffer additives such as organic solvents or cyclodextrins can be incorporated. nih.gov Detection is commonly performed using direct or indirect UV detection.

Micellar Electrokinetic Chromatography (MEKC):

MEKC is a mode of CE that uses a surfactant (e.g., sodium dodecyl sulfate) added to the buffer above its critical micelle concentration. This creates a pseudostationary phase that can interact with analytes, allowing for the separation of both charged and neutral species. For this compound, MEKC could be particularly useful for separating it from non-ionic impurities or for resolving isomers with subtle differences in hydrophobicity.

A summary of potential CE parameters is presented in Table 7.2.

Table 7.2: Illustrative Capillary Electrophoresis Parameters for the Analysis of Disulfonates

| Parameter | Capillary Zone Electrophoresis (CZE) |

|---|---|

| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate buffer, pH 7-9 |

| Voltage | 15-25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | Indirect or Direct UV at 200-220 nm |

Future Research Directions and Emerging Paradigms for Sodium 1,2 Dihydroxyethane 1,2 Disulfonate

Integration with Sustainable Chemistry Principles

The principles of green chemistry provide a robust framework for evaluating and designing chemical processes that are environmentally benign. Future research should systematically investigate the role of Sodium 1,2-dihydroxyethane-1,2-disulfonate within this paradigm. A key area of exploration would be its potential as a green catalyst or catalyst support, given that sulfonic acid groups are known to impart acidic catalytic properties. beilstein-journals.orgnih.gov Investigations could focus on its efficacy in promoting organic transformations under solvent-free conditions or in aqueous media, thereby reducing reliance on volatile organic compounds.

Another avenue for research is the development of sustainable synthesis routes for this compound itself. Traditional synthetic methods should be evaluated for their environmental impact, and alternative, greener pathways should be explored. This could involve the use of renewable starting materials, energy-efficient reaction conditions, and the minimization of waste generation.

Exploration of Novel Catalytic Roles and Organocatalysis

The presence of hydroxyl and disulfonate functionalities suggests that this compound could exhibit unique catalytic activities. While the catalytic applications of various organic compounds containing sulfonic acid groups have been explored, the specific potential of this compound remains largely uninvestigated. beilstein-journals.orgnih.gov Future research should focus on screening its catalytic performance in a wide range of organic reactions.

A particularly promising area is its potential role in organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. nih.govnih.gov The chiral centers in 1,2-dihydroxyethane-1,2-disulfonate could be exploited for asymmetric catalysis, a critical technology for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Research in this area would involve synthesizing and testing chiral variants of the compound and elucidating the mechanism of catalysis.

Development of Bio-Inspired Applications and Biomimetic Systems

Nature often provides inspiration for the design of novel materials and systems with advanced functionalities. rsc.orgasu.edu The sulfonate group is found in various biological molecules and materials, where it plays crucial roles in processes like cell signaling and anticoagulation. researchgate.net This suggests that this compound could be a valuable building block for creating bio-inspired and biomimetic systems.

One potential application is in the development of biomimetic apatite-polymer composites. Research has shown that sulfonic groups can induce the nucleation of apatite, a key component of bone, on polymer surfaces. nih.govresearchgate.net Future studies could explore the incorporation of this compound into biocompatible polymers to create surfaces that promote bone regeneration. Furthermore, its hydrophilic and ionic nature could be leveraged in the design of materials for drug delivery or as components of biosensors.

Leveraging Artificial Intelligence and Machine Learning for Predictive Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and catalyst design by enabling the rapid prediction of properties and the identification of promising new compounds. catalysis.blogumich.eduresearchgate.net For a compound like this compound, where experimental data is scarce, in silico approaches can be particularly valuable.

Q & A

Q. What are the common synthetic routes for preparing coordination complexes of Sodium 1,2-dihydroxyethane-1,2-disulfonate?

Methodological Answer: A widely used method involves hydrolyzing metal acetate precursors (e.g., copper acetate) in aqueous solutions containing this compound. The sulfonate acts as a ligand, forming coordination polymers or hydroxides. For example, single crystals of copper hydroxide compounds with ethane-1,2-disulfonate ligands were synthesized via hydrolysis, enabling structural and magnetic studies .

Q. Which analytical techniques are critical for characterizing the structural properties of this compound-based compounds?

Methodological Answer: X-ray crystallography is essential for resolving crystal structures, particularly for metal-sulfonate complexes. Magnetic susceptibility measurements (e.g., SQUID magnetometry) complement structural data to analyze magnetic networks. These techniques were employed to study distorted diamond chain magnetic networks in copper hydroxide compounds containing the sulfonate ligand .

Advanced Research Questions

Q. How does this compound contribute to photoelectrochemical water-splitting systems?

Methodological Answer: The sulfonate anion can be co-intercalated into layered double hydroxides (LDHs) with photoactive organic anions (e.g., 4,4-diaminostilbene-2,2-disulfonate). This creates hybrid materials with broad UV-visible light absorption and electron transfer capabilities. For instance, LDHs incorporating disulfonates exhibited enhanced photocurrent generation (4.67 mA/cm² at 0.8 V vs. SCE) and stable water-splitting performance .

Q. What computational and experimental approaches resolve discrepancies in magnetic data for this compound-containing complexes?

Methodological Answer: Combining crystallographic data with magnetic susceptibility measurements and density functional theory (DFT) simulations helps interpret complex magnetic behaviors. For distorted diamond chain networks, this integrated approach clarifies interactions between copper centers and sulfonate ligands, addressing contradictions in magnetic coupling parameters .

Q. How can researchers optimize crystal growth for this compound-based coordination polymers?

Methodological Answer: Controlled hydrolysis under mild conditions (room temperature, aqueous medium) promotes slow crystallization, yielding high-quality single crystals. Adjusting pH, sulfonate concentration, and counterion ratios (e.g., acetate/sulfonate) tailors crystal morphology and stability, as demonstrated in copper hydroxide systems .

Q. What strategies enhance the reproducibility of structural refinements for sulfonate-containing complexes?

Methodological Answer: Using robust software suites like SHELX (e.g., SHELXL for refinement, SHELXS for structure solution) ensures accurate resolution of sulfonate ligand geometry and hydrogen bonding networks. SHELX’s adaptability to high-resolution or twinned data makes it suitable for complex systems, despite newer alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.